L-Threonine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-
Description
L-Threonine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)- is a glycosylated amino acid building block widely used in solid-phase peptide synthesis (SPPS) for constructing glycopeptides. The compound features:
- Fmoc protection on the amino group of threonine, enabling selective deprotection during peptide chain elongation .
- A β-D-galactopyranosyl moiety attached via an O-glycosidic linkage to the threonine side chain. The galactose residue is fully acetylated (2,3,4,6-tetra-O-acetyl), enhancing solubility in organic solvents and preventing undesired side reactions during synthesis .
- Applications in synthesizing glycopeptide antigens (e.g., MUC1 vaccines) and functional mimics of glycosylated proteins like PSGL-1 .
Synthesis: The compound is typically prepared via glycosylation of Fmoc-threonine derivatives with galactose trichloroacetimidate donors under Lewis acid catalysis (e.g., TMSOTf), achieving yields of 61–82% .
Properties
Molecular Formula |
C33H37NO14 |
|---|---|
Molecular Weight |
671.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40) |
InChI Key |
PTSXZIRHPAUPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Glycosylation with Lewis Acids
Reaction Overview
Microwave irradiation has been widely adopted to accelerate glycosylation reactions between Fmoc-protected amino acids and carbohydrate peracetates. In this method, Fmoc-L-threonine reacts with 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl donors under Lewis acid catalysis. Key promoters include SnCl₄ and BF₃·Et₂O , which enhance reaction efficiency by activating the glycosyl donor.
General Procedure:
Reactants :
- Fmoc-L-threonine (0.2 mmol)
- 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranose (0.26 mmol)
- Lewis acid (SnCl₄ or BF₃·Et₂O, 2 equiv)
- Solvent: Dichloromethane (3 mL)
Conditions :
- Microwave irradiation at 100°C for 5 minutes.
- Temperature ramp: 25°C to 100°C in 90 seconds.
Workup :
- Purification via preparative HPLC.
- Characterization by ESI-MS and ¹H NMR.
Optimization and Yields
The choice of Lewis acid significantly impacts yield and stereoselectivity:
| Catalyst | Yield (%) | β-Selectivity | Side Reactions |
|---|---|---|---|
| SnCl₄ | 52–72 | >95% | Minimal decomposition |
| BF₃·Et₂O | 45–65 | >90% | Acetyl migration observed |
Microwave conditions reduce reaction times from hours to minutes while maintaining high β-selectivity. For example, glycosylation of Fmoc-Ser-OH with galactose peracetate achieved 72% yield using SnCl₄.
Nickel-Catalyzed α-Selective Glycosylation
Scalable Synthesis for Gram-Scale Production
A nickel-mediated method addresses the challenge of synthesizing 1,2-cis-2-amino glycosides, which are critical for mucin-type glycopeptides. This approach uses C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donors and Ni(4-F-PhCN)₄(OTf)₂ as a catalyst.
Procedure:
Glycosylation :
- Donor: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl trihaloacetimidate (0.26 mmol).
- Acceptor: Fmoc-L-threonine (0.2 mmol).
- Catalyst: Ni(4-F-PhCN)₄(OTf)₂ (10 mol%).
- Solvent: Dichloromethane.
- Conditions: 35°C for 12 hours.
Deprotection :
- Remove benzylidene group with acetyl chloride (1.6 equiv) in methanol.
- Acetylation of the amine intermediate.
Yield :
- 74% yield for glycosylation step.
- 70% yield after deprotection and acetylation.
Solid-Phase Peptide Synthesis (SPPS)-Compatible Routes
Direct Incorporation into Peptide Chains
Fmoc-GalNAc-Thr is designed for SPPS, where the Fmoc group is iteratively removed under basic conditions (e.g., piperidine), leaving the glycosidic bond intact.
Key Steps:
- Resin Loading : Fmoc-GalNAc-Thr is anchored to Wang resin via its carboxyl group.
- Elongation : Peptide chains are built using HBTU/HOBt activation.
- Cleavage : TFA treatment releases the glycopeptide while retaining acetyl protections.
Challenges:
Comparative Analysis of Preparation Methods
Mechanistic Insights
Role of Lewis Acids in Glycosylation
SnCl₄ polarizes the glycosyl donor’s anomeric oxygen, facilitating nucleophilic attack by the threonine hydroxyl group. This proceeds via an oxocarbenium ion intermediate, favoring β-configuration due to steric hindrance from the acetyl groups.
Nickel-Mediated Stereochemical Control
Ni(4-F-PhCN)₄(OTf)₂ coordinates to the glycosyl donor’s C(2)-N-benzylidenamino group, stabilizing a transition state that enforces α-selectivity. This is critical for synthesizing 1,2-cis linkages prevalent in biological systems.
Chemical Reactions Analysis
Functional Groups and Stability
The compound combines L-threonine (essential amino acid) with a tetra-O-acetyl-β-D-galactopyranosyl group (via an O-glycosidic bond) and an Fmoc protecting group on its amino terminus. These features dictate its reactivity:
-
Fmoc Group : Labile under basic conditions (e.g., piperidine), enabling selective deprotection during peptide synthesis .
-
O-Glycosidic Linkage : Stable to acidic (TFA) and basic conditions, critical for compatibility with solid-phase peptide synthesis (SPPS) .
-
Acetyl Protecting Groups : Prevent premature hydrolysis of hydroxyl groups during synthesis but require controlled deprotection post-synthesis .
Fmoc Deprotection
-
Mechanism : Treatment with piperidine (20%) in dimethylformamide (DMF) selectively removes the Fmoc group, exposing the amino terminus for coupling .
-
Compatibility : No interference with the O-glycosidic bond or acetyl groups during deprotection .
Coupling Reactions
-
Mechanism : Activated amino acids (e.g., via HATU or HBTU) react with the deprotected amino group to form amide bonds .
-
Stability : The glycosyl moiety remains intact, preserving the tumor-associated Tn antigen (GalNAcα1-O-Thr) .
Glycosylation and Deprotection
The glycosyl moiety undergoes specific reactions to modify its structure:
Glycosylation
-
Mechanism : The tetra-O-acetyl-β-D-galactopyranosyl group is attached via an O-glycosidic bond to threonine’s hydroxyl, likely through a glycosyl donor (e.g., glycosyl bromide or trichloroacetimidate).
-
Selectivity : Acetyl groups direct glycosylation to the β-position, ensuring stereochemical control.
Acetyl Deprotection
-
Mechanism : Mild hydrolysis (e.g., methanol/water) removes acetyl groups post-synthesis, exposing hydroxyls for further functionalization.
-
Applications : Enables downstream modifications, such as sialylation or glycan extension .
Comparison with Related Derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C33H37NO14
- Molecular Weight : 661.66 g/mol
- CAS Number : 127656-85-3
The compound features a protected threonine moiety, which is essential for its role in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be removed under mild conditions, making it suitable for solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis
L-Threonine derivatives are crucial in solid-phase peptide synthesis (SPPS), where they serve as building blocks for constructing peptides with specific sequences and modifications. The Fmoc group allows for the sequential addition of amino acids while maintaining the integrity of the growing peptide chain.
- Case Study : A study demonstrated the successful incorporation of Fmoc-threonine into glycopeptides that mimic the structure of P-selectin glycoprotein ligand-1 (PSGL-1), which is significant in immunological research. The synthesis involved multiple coupling and deprotection steps to achieve the desired glycosylation pattern .
Glycosylation Reactions
The compound's structure includes a tetra-O-acetyl-b-D-galactopyranosyl unit, which facilitates glycosylation reactions. These reactions are vital for modifying peptides to enhance their biological activity and stability.
- Glycosylated Amino Acids : Research indicates that L-threonine derivatives can be glycosylated using various methods to produce complex glycopeptides that exhibit improved binding properties to lectins and other carbohydrate-binding proteins .
Synthesis of Glycopeptides
L-Threonine derivatives are utilized in synthesizing glycopeptides that have applications in vaccine development and therapeutic agents. The ability to incorporate sugars into peptides is crucial for creating molecules that can interact effectively with biological targets.
- Example : The synthesis of N-acetyllactosamine-linked threonine has been explored for its potential use in developing mucin-like glycopeptides, which are important for cell signaling and immune response modulation .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variants in Sugar Moieties
Table 1: Comparison of Sugar Residues and Modifications
Key Observations :
- Sugar configuration (α vs. β, galactose vs. mannose) dictates biological recognition. For example, β-D-galactose is critical for interactions with galectin-3 in cancer immunotherapy , while α-D-mannose is relevant to α-dystroglycan glycosylation .
- Protecting groups: Acetyl groups simplify deprotection under mild basic conditions, whereas benzyl groups require harsher hydrogenolysis . Azide groups enable post-synthetic functionalization via Staudinger or click chemistry .
Table 2: Comparison of Glycosylation Conditions
Key Observations :
- Trichloroacetimidate donors are widely used due to high reactivity and stability. TMSOTf is a preferred catalyst for β-selectivity in galactose couplings .
- Zirconocene/AgOTf systems promote glycosyl fluoride activation, useful for less common sugars like L-gulose .
Biological Activity
L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)- is a complex glycosylated amino acid derivative that combines the amino acid threonine with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetra-acetylated β-D-galactopyranosyl moiety. This unique structure enhances its solubility and biological interactions, making it a subject of significant interest in biochemical research and pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : C23H27NO5
- Molecular Weight : 397.46 g/mol
- Key Functional Groups :
- Fmoc group for protection and stability
- Tetra-acetylated galactopyranosyl for enhanced solubility
Biological Activity
The biological activity of L-Threonine derivatives, including this compound, is influenced by their structural properties. The presence of the galactopyranosyl group is particularly noteworthy as it may facilitate various biological interactions, including:
- Protein Interactions : The glycosylation can enhance binding affinity to specific proteins or enzymes.
- Cellular Uptake : The modification may improve the compound's permeability across cellular membranes.
- Biochemical Stability : The protective groups can enhance stability against enzymatic degradation.
Research Findings
- Glycosylation Studies : Research has shown that glycosylated amino acids like L-Threonine derivatives can serve as building blocks in the synthesis of glycopeptides and glycoproteins. For instance, studies indicate that Fmoc-threonine bearing trisaccharide structures can be efficiently incorporated into solid-phase peptide synthesis .
- Enzymatic Reactions : Enzymatic studies have demonstrated that certain glycosylated threonine derivatives exhibit varying reactivities when subjected to glycosylation reactions. For example, LacNAc-threonine derivatives were shown to undergo significant conversion when treated with specific glycosyltransferases .
-
Case Studies on Biological Applications :
- A study reported that certain glycopeptides derived from threonine showed enhanced cellular viability post-thaw in cryopreservation experiments .
- Another investigation highlighted the role of glycosylated threonines in modulating immune responses by influencing selectin-mediated leukocyte recruitment .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(Fluoren-9-ylmethoxycarbonyl)-L-threonine | Fluorenylmethoxycarbonyl protected threonine | Lacks the glycosidic modification |
| O-(2-Azido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranosyl)-N-(Fluoren-9-ylmethoxycarbonyl)-L-threonine | Contains an azido group instead of acetates | Useful for click chemistry applications |
| O-(2-Acetamido-4,6-O-benzoyl-2-deoxy-α-D-galactopyranoside)-N-(Fluoren-9-ylmethoxycarbonyl)-L-threonine | Benzoyl protected instead of acetates | Different protective groups affect reactivity |
Q & A
Basic: What are the key considerations in designing a synthesis protocol for Fmoc-protected glycosylated amino acids like this compound?
Answer:
The synthesis involves three critical steps: (1) Fmoc protection of the amino acid backbone, (2) glycosylation of the hydroxyl group on threonine, and (3) selective deprotection/purification .
- Fmoc Protection : The amine group of L-threonine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in DMF with a base like DIPEA (diisopropylethylamine) to prevent undesired side reactions during glycosylation .
- Glycosylation : The hydroxyl group is glycosylated with a pre-activated galactopyranosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl). Silver carbonate or molecular sieves are often used to activate the glycosyl donor and stabilize the oxocarbenium intermediate .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is standard for isolating stereoisomers and removing acetyl protecting groups .
Table 1: Common Reagents and Conditions
Advanced: How can researchers address challenges in stereochemical control during glycosidic bond formation?
Answer:
Stereochemical control is critical for β-D-galactopyranosyl linkage formation. Key strategies include:
- Donor Activation : Use Silver Carbonate or FeCl₃ to promote β-selectivity via neighboring-group participation of acetyl protecting groups .
- Temperature Control : Reactions at 70°C in acetic acid enhance thermodynamic control, favoring the more stable β-anomer .
- Solvent Effects : Polar aprotic solvents like DMF stabilize intermediates, while toluene can favor α-anomers through solvent participation .
Note: Contradictions arise in solvent choice; uses DMF for β-selectivity, while reports toluene for α-anomers in similar systems. Researchers must optimize based on the glycosyl donor’s electronic profile .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm glycosidic bond formation (e.g., anomeric proton at δ 4.8–5.5 ppm for β-linkages) and acetylation (δ 2.0–2.2 ppm for O-acetyl groups) .
- Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects impurities from incomplete deprotection .
- Chromatography : HPLC with UV detection (220–280 nm) monitors purity post-synthesis .
Advanced: How do researchers resolve contradictions in glycosylation efficiency across similar compounds?
Answer:
Discrepancies in glycosylation yields (e.g., 82% in vs. 65–75% in ) stem from:
- Protecting Group Compatibility : Acetyl groups in the galactopyranosyl donor improve stability but may sterically hinder coupling. Trifluoroacetyl or benzyl groups offer alternatives .
- Catalyst Selection : Silver carbonate ( ) outperforms FeCl₃ in polar solvents but may require longer reaction times .
- Pre-activation Strategies : Pre-activating the glycosyl donor with pentafluorophenyl esters enhances reactivity in solid-phase synthesis .
Table 2: Glycosylation Efficiency Comparison
| Condition | Yield | Catalyst | Reference |
|---|---|---|---|
| Ag₂CO₃, DMF | 82% | Silver carbonate | |
| FeCl₃, toluene | 68% | Iron(III) chloride |
Basic: What are the applications of this compound in glycopeptide research?
Answer:
This compound is a building block for:
- Cancer Antigens : Synthesizing tumor-associated MUC1 glycopeptides for immunological studies .
- Biosynthetic Probes : Studying O-linked glycosylation in proteins like α-dystroglycan .
- Multivalent Presentation : Functionalizing gold nanoparticles with glycosylated peptides to study carbohydrate-protein interactions .
Advanced: What methodologies mitigate side reactions during Fmoc deprotection?
Answer:
Fmoc deprotection with piperidine or DBU (1,8-diazabicycloundec-7-ene) can cause β-elimination of glycosidic bonds. Mitigation strategies include:
- Low-Temperature Deprotection : Use 20% piperidine in DMF at 0°C to minimize elimination .
- Alternative Protecting Groups : Replace acetyl with photolabile (e.g., nitroveratryl) groups for orthogonal deprotection .
- Monitoring via LC-MS : Real-time analysis identifies degradation products early .
Basic: How is the tert-butyl ester group introduced in related derivatives?
Answer:
The tert-butyl ester is added via:
- Esterification : Reacting the carboxylic acid with tert-butyl bromide in the presence of DIPEA .
- Solid-Phase Synthesis : Using NovaSyn® TG resin with Fmoc-Thr-OtBu precursors .
Advanced: What computational tools assist in conformational analysis of glycosylated threonine derivatives?
Answer:
- Molecular Dynamics (MD) : Simulates glycosidic bond flexibility in aqueous environments.
- Density Functional Theory (DFT) : Predicts anomeric effect and ring puckering using Cremer-Pople coordinates ( not directly applicable but informs methodology) .
- NOESY NMR : Validates predicted conformations through spatial proton-proton correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
